molecular formula C32H31ClN6O3 B611990 Pyrotinib CAS No. 1269662-73-8

Pyrotinib

Numéro de catalogue: B611990
Numéro CAS: 1269662-73-8
Poids moléculaire: 583.1 g/mol
Clé InChI: SADXACCFNXBCFY-IYNHSRRRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crystallographic Data

While no single-crystal X-ray diffraction data for this compound has been published, its structural analogs and computational modeling provide insights:

  • The quinoline core adopts a planar conformation, facilitating π-π stacking interactions with target kinases .
  • Molecular dynamics simulations suggest that the (2R)-pyrrolidine group stabilizes the compound within the ATP-binding pocket of HER2/EGFR through hydrophobic interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.65 (pyridine-H), 7.85 (quinoline-H), and 6.45 ppm (acrylamide vinyl-H) confirm the core structure .
  • ¹³C NMR : Signals at δ 165.2 (amide carbonyl) and 118.5 ppm (cyano group) align with its functional groups .

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 583.2146 ([M+H]⁺), consistent with the molecular formula .

UV-Vis Spectroscopy

  • Absorption maxima at 265 nm (quinoline ring) and 320 nm (conjugated acrylamide) .

Infrared (IR) Spectroscopy

  • Strong bands at 1670 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) .

Structural Comparison to Analogues

Feature This compound Neratinib
Target specificity EGFR/HER2 dual Pan-HER
Irreversible binding Yes Yes
Key substituent (2R)-pyrrolidine Carbamate linker

This structural optimization enhances this compound’s selectivity for HER2-overexpressing cells while minimizing off-target effects .

Propriétés

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du pyrotinib implique plusieurs étapes, en commençant par la préparation de dérivés de 3-cyanoquinoléine. Le processus comprend la formation d’intermédiaires clés par le biais de diverses réactions chimiques telles que la substitution nucléophile et la cyclisation .

Méthodes de Production Industrielle : La production industrielle de this compound est assurée par Shanghai Hengrui Pharmaceutical. Le processus est optimisé pour une production à grande échelle, garantissant un rendement et une pureté élevés. La posologie recommandée de this compound oral est de 400 milligrammes une fois par jour après un repas .

Analyse Des Réactions Chimiques

Types de Réactions : Le pyrotinib subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Communs :

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, qui sont des intermédiaires cruciaux dans la synthèse du this compound .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

HER2-Positive Metastatic Breast Cancer

  • Efficacy : Pyrotinib has shown promising results in clinical trials for patients with HER2-positive metastatic breast cancer. In a phase III trial comparing this compound with a placebo, the median progression-free survival (PFS) was significantly longer in the this compound group (24.3 months) compared to the placebo group (10.4 months) .
  • Combination Therapies : this compound is often used in combination with other agents such as capecitabine and trastuzumab. In the PHOEBE trial, patients receiving this compound plus capecitabine had a lower risk of death compared to those on lapatinib plus capecitabine, with a median PFS of 12.5 months versus 5.6 months .

First-Line Treatment Options

Recent studies have evaluated this compound combined with docetaxel as a first-line treatment for HER2-positive metastatic breast cancer. The combination demonstrated an acceptable safety profile and rapid responses, with a median time to response of 1.5 months and a median duration of response of 15.9 months .

Real-World Evidence

A retrospective study involving 239 patients treated with this compound-based therapy showed that the median PFS varied based on prior treatments: first-line treatment yielded 14.0 months, while second-line and third-or-higher-line treatments resulted in 9.33 and 8.20 months, respectively . Furthermore, patients with brain metastases exhibited a median PFS of 7.50 months, highlighting this compound's potential effectiveness even in challenging cases .

Safety Profile

This compound is generally well-tolerated, although it can lead to treatment-related adverse events. In clinical trials, up to 90% of patients experienced grade 3 or higher adverse events; however, no treatment-related deaths were reported in studies involving this compound . The most common side effects include diarrhea, rash, and fatigue.

Summary of Key Findings

Study Population Median PFS Overall Survival Adverse Events
Phase III Trial Untreated HER2-positive MBC24.3 monthsNot reachedGrade 3+ in 90%
PHOEBE Trial Previously treated HER2-positive MBC12.5 monthsNot reachedSignificant adverse events
Real-World Study Various lines of therapyVaried (8.20 - 14.00 months)Not reachedManageable adverse events

Mécanisme D'action

Le pyrotinib exerce ses effets en se liant de manière irréversible aux domaines de la tyrosine kinase du récepteur 1 du facteur de croissance épidermique humain, du récepteur 2 du facteur de croissance épidermique humain et du récepteur 4 du facteur de croissance épidermique humain. Cette liaison inhibe la phosphorylation de ces récepteurs, bloquant ainsi les voies de signalisation en aval telles que la voie PI3K/AKT et la voie Ras/MAPK. Cette inhibition conduit à une réduction de la prolifération cellulaire et à une augmentation de l’apoptose dans les cellules cancéreuses positives au récepteur 2 du facteur de croissance épidermique humain .

Composés Similaires :

    Lapatinib : Un autre inhibiteur de la tyrosine kinase ciblant le récepteur 1 du facteur de croissance épidermique humain et le récepteur 2 du facteur de croissance épidermique humain.

    Nératinib : Un inhibiteur irréversible de la tyrosine kinase ciblant le récepteur 1 du facteur de croissance épidermique humain, le récepteur 2 du facteur de croissance épidermique humain et le récepteur 4 du facteur de croissance épidermique humain.

    Tucatinib : Un inhibiteur sélectif de la tyrosine kinase ciblant le récepteur 2 du facteur de croissance épidermique humain.

Unicité du this compound : Le this compound est unique en raison de sa liaison irréversible à plusieurs récepteurs du facteur de croissance épidermique humain, offrant un spectre d’activité plus large que les autres inhibiteurs. Sa capacité à pénétrer la barrière hémato-encéphalique le rend particulièrement efficace dans le traitement des métastases cérébrales chez les patientes atteintes d’un cancer du sein positif au récepteur 2 du facteur de croissance épidermique humain .

Comparaison Avec Des Composés Similaires

Efficacy

Lapatinib (Reversible TKI)
  • Clinical Trials :
    • In the PHOEBE trial, pyrotinib + capecitabine achieved superior median PFS (11.1 vs. 4.1 months) and overall survival (OS) (HR = 0.69; p = 0.02) compared to lapatinib + capecitabine .
    • Objective response rate (ORR) for this compound was 68.6% vs. 16.0% for lapatinib in HER2-positive MBC .
  • Real-World Data :
    • A meta-analysis confirmed this compound’s superior PFS (HR = 0.39) and ORR (RR = 1.38) over lapatinib, though with higher grade 3 diarrhea risk (60.6% vs. 48.5%) .
Afatinib, Dacomitinib, and Poziotinib (Pan-ErbB TKIs)
  • Preclinical Binding Activity :
    • This compound showed lower ΔGbind values (indicating stronger binding) for HER2 insertion mutations (e.g., A775_G776insYVMA) compared to afatinib, dacomitinib, and poziotinib .
    • GlideScores (molecular docking) favored this compound for common HER2 mutations, suggesting enhanced target inhibition .
Trastuzumab Emtansine (T-DM1; Antibody-Drug Conjugate)
Table 1: Efficacy Comparison in HER2-Positive MBC
Compound Mechanism Median PFS (months) ORR (%) Key Trials/Studies
This compound Irreversible TKI 11.1 68.6 PHOEBE
Lapatinib Reversible TKI 4.1 16.0 PHOEBE
Afatinib Pan-ErbB TKI N/A N/A Preclinical
T-DM1 ADC 9.6* 43.6* EMILIA

*Data from separate trials; direct comparisons lacking.

Diarrhea
  • This compound: Grade 3/4 diarrhea occurred in 30–39.7% of patients, higher than lapatinib (15.2–24.2%) .
  • Management: Prophylactic loperamide is recommended .
Other Adverse Events (AEs)
  • Hand-Foot Syndrome : Comparable incidence between this compound (51.5%) and lapatinib (42.4%) .
  • Hematologic Toxicity : Lower grade 3/4 AEs with this compound (15%) vs. chemotherapy (30–60%) .

Pharmacokinetics and Drug Interactions

  • Covalent Binding : this compound forms irreversible adducts with plasma proteins (e.g., lysine residues in albumin), contributing to prolonged activity .
  • Drug-Drug Interactions (DDIs) :
    • CYP3A4 inhibitors (e.g., itraconazole) increase this compound exposure by 6.36-fold, necessitating dose adjustments .
    • This compound has low clearance (3.5–37.2 mL/min/kg) and high volume of distribution (5027–8157 mL/kg) in preclinical models .

Special Populations

  • Brain Metastases: this compound demonstrated a CNS ORR of 52% and median PFS of 8.6 months in HER2-positive brain metastases .
  • Combination Therapies :

    • This compound + CDK4/6 inhibitors (e.g., SHR6390) showed promise in gastric cancer PDX models .
    • Synergy with HDAC/mTOR inhibitors observed in pancreatic cancer preclinical studies .

Activité Biologique

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.

This compound targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.

Summary of Clinical Findings

Several clinical trials have evaluated the efficacy of this compound in various settings:

  • Phase II Clinical Trials : A pivotal trial demonstrated that this compound combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the this compound group (18.1 months vs. 7.0 months, p < 0.001) .
  • Real-World Data : A study involving 113 patients treated with this compound showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .
Study TypeObjective Response RateMedian Progression-Free SurvivalAdverse Events
Phase II Trial78.5%18.1 monthsDiarrhea (87.6%), Vomiting (31.9%)
Real-World Study66.4%14.1 monthsDiarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%)

Molecular Mechanisms

Recent studies have uncovered additional insights into how this compound exerts its effects:

  • Autophagy Induction : Research indicates that this compound enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when this compound is combined with other agents like chrysin .
  • Synergistic Effects : The combination of this compound with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .

Case Study: Metastatic Breast Cancer

A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with this compound, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.

Case Study: Brain Metastases

In patients with brain metastases from HER2-positive breast cancer, treatment with this compound resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .

Safety Profile

While this compound has demonstrated substantial efficacy, it is also associated with adverse effects:

  • Common Adverse Events : The most frequently reported side effects include diarrhea (87.6%), vomiting (31.9%), and palmar-plantar erythrodysesthesia (26.6%). These events are generally manageable but require monitoring during treatment .

Q & A

Q. What preclinical models best recapitulate this compound resistance observed in clinical settings?

  • Methodological Answer : Patient-derived xenografts (PDXs) from trastuzumab-resistant metastases preserve tumor-stroma interactions critical for resistance mechanisms. Organoid models with HER2 amplification and PIK3CA mutations can test combinatorial strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.